3-(1-ethylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole
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Overview
Description
3-(1-Ethylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is part of the isoxazole family, which is known for its diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones . These reactions can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
3-(1-Ethylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has been investigated for various scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-Ethylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with molecular targets such as GlyT1. By inhibiting GlyT1, this compound can modulate the levels of glycine in the brain, which is thought to improve symptoms of schizophrenia . The exact pathways and molecular interactions are still under investigation, but the compound’s high selectivity and potency make it a promising candidate for further research .
Comparison with Similar Compounds
Similar Compounds
4-Benzoylpiperidine: Another GlyT1 inhibitor with similar pharmacological properties.
3-(Piperidin-4-yl)benzo[d]isoxazole: A related compound with a different substitution pattern on the isoxazole ring.
Uniqueness
3-(1-Ethylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole stands out due to its unique combination of a piperidine ring and an isoxazole moiety, which contributes to its high selectivity and potency as a GlyT1 inhibitor . This makes it a valuable scaffold for the development of new therapeutic agents.
Properties
CAS No. |
603067-97-6 |
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Molecular Formula |
C12H19N3O |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
3-(1-ethylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C12H19N3O/c1-2-15-7-4-9(5-8-15)11-10-3-6-13-12(10)16-14-11/h9,13H,2-8H2,1H3 |
InChI Key |
LZTVUKCODZRYNL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)C2=NOC3=C2CCN3 |
Origin of Product |
United States |
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